molecular formula C14H10N4OS B12393004 AHR agonist 4

AHR agonist 4

Cat. No.: B12393004
M. Wt: 282.32 g/mol
InChI Key: XPTQASHTNTVBCS-FLIBITNWSA-N
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Description

AHR agonist 4 is a compound that targets the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AHR agonist 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in the synthesis include halogenated aromatic hydrocarbons, organometallic reagents, and various catalysts .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assessment .

Chemical Reactions Analysis

Types of Reactions: AHR agonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

AHR agonist 4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the aryl hydrocarbon receptor’s role in chemical reactions and molecular interactions.

    Biology: Investigated for its effects on cellular processes, gene expression, and immune responses.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and metabolic diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

AHR agonist 4 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation to the nucleusThis binding regulates the expression of various genes involved in detoxification, immune responses, and cellular metabolism .

Comparison with Similar Compounds

Uniqueness of AHR Agonist 4: this compound is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. This selectivity allows for targeted modulation of AHR-related pathways, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

4-hydroxy-5-[(Z)-indazol-3-ylidenemethyl]-3-prop-2-ynyl-1H-imidazole-2-thione

InChI

InChI=1S/C14H10N4OS/c1-2-7-18-13(19)12(15-14(18)20)8-11-9-5-3-4-6-10(9)16-17-11/h1,3-6,8,19H,7H2,(H,15,20)/b11-8-

InChI Key

XPTQASHTNTVBCS-FLIBITNWSA-N

Isomeric SMILES

C#CCN1C(=C(NC1=S)/C=C\2/C3=CC=CC=C3N=N2)O

Canonical SMILES

C#CCN1C(=C(NC1=S)C=C2C3=CC=CC=C3N=N2)O

Origin of Product

United States

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